Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)benzoate
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Overview
Description
Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)benzoate is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)benzoate typically involves multiple steps. One common method includes the reaction of 3,4-diethoxybenzoic acid with appropriate reagents to introduce the pyrazolo[1,5-a]pyrazine moiety. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)benzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates: These compounds share a similar core structure but differ in their functional groups.
Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trimethoxyphenyl)propyl)pyrazolo[1,5-a]pyrazine-7-carboxylate: Another related compound with variations in the ester and substituent groups.
Uniqueness
Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 3,4-diethoxy-5-[(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c1-5-29-16-8-12(20(27)28-4)7-13(17(16)30-6-2)22-18(25)14-9-15-19(26)21-11(3)10-24(15)23-14/h7-10H,5-6H2,1-4H3,(H,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRXLWNXKPNKAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)NC(=O)C2=NN3C=C(NC(=O)C3=C2)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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